molecular formula C25H22FN5O2S B2421087 1-(4-fluorophenyl)-N-(3-methyl-1-(4-(p-tolyl)thiazol-2-yl)-1H-pyrazol-5-yl)-5-oxopyrrolidine-3-carboxamide CAS No. 1019103-38-8

1-(4-fluorophenyl)-N-(3-methyl-1-(4-(p-tolyl)thiazol-2-yl)-1H-pyrazol-5-yl)-5-oxopyrrolidine-3-carboxamide

Cat. No.: B2421087
CAS No.: 1019103-38-8
M. Wt: 475.54
InChI Key: LTBWZCYPXDQYCS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-fluorophenyl)-N-(3-methyl-1-(4-(p-tolyl)thiazol-2-yl)-1H-pyrazol-5-yl)-5-oxopyrrolidine-3-carboxamide is a useful research compound. Its molecular formula is C25H22FN5O2S and its molecular weight is 475.54. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-(4-fluorophenyl)-N-[5-methyl-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]pyrazol-3-yl]-5-oxopyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22FN5O2S/c1-15-3-5-17(6-4-15)21-14-34-25(27-21)31-22(11-16(2)29-31)28-24(33)18-12-23(32)30(13-18)20-9-7-19(26)8-10-20/h3-11,14,18H,12-13H2,1-2H3,(H,28,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTBWZCYPXDQYCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CSC(=N2)N3C(=CC(=N3)C)NC(=O)C4CC(=O)N(C4)C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22FN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(4-fluorophenyl)-N-(3-methyl-1-(4-(p-tolyl)thiazol-2-yl)-1H-pyrazol-5-yl)-5-oxopyrrolidine-3-carboxamide is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews the synthesis, structural characteristics, and biological effects of this compound, particularly focusing on its anticancer properties and other pharmacological activities.

Structural Characteristics

This compound features a unique combination of functional groups, including a fluorophenyl moiety, a thiazole ring, and a pyrazole structure. These components contribute to its biological activity and are essential for understanding its mechanism of action.

Table 1: Structural Components of the Compound

ComponentDescription
FluorophenylA phenyl ring substituted with fluorine
ThiazoleA five-membered ring containing sulfur and nitrogen
PyrazoleA five-membered ring containing two nitrogen atoms
PyrrolidineA five-membered saturated ring with one nitrogen atom
CarboxamideA functional group containing a carbonyl and amine

Synthesis

The synthesis of this compound typically involves multi-step reactions that integrate various synthetic strategies. The use of specific reagents and conditions is crucial for achieving high yields and purity.

Example Synthesis Method

  • Starting Materials : 4-fluorobenzaldehyde, thiosemicarbazide, and appropriate solvents (e.g., ethanol).
  • Reactions : The initial reaction involves forming an intermediate through condensation, followed by cyclization to form the thiazole and pyrazole rings.
  • Purification : The final product is purified through recrystallization techniques.

Anticancer Properties

Recent studies have highlighted the anticancer potential of similar derivatives incorporating the fluorophenyl and thiazole moieties. For instance, derivatives like N-((1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl)methyl)-2-methylene-3-oxo-olean-12-en-28-amide (ZQL-4c) demonstrated significant inhibition of breast cancer cell proliferation by inducing apoptosis through oxidative stress mechanisms .

The biological activity is primarily attributed to the following mechanisms:

  • Induction of Apoptosis : Compounds similar to the target molecule have been shown to trigger programmed cell death in cancerous cells.
  • Inhibition of Signaling Pathways : The disruption of pathways such as Notch-AKT has been observed, leading to reduced cell survival and proliferation .

Other Pharmacological Activities

Beyond anticancer effects, compounds in this class may exhibit:

  • Antimicrobial Activity : Some derivatives show promise in inhibiting bacterial growth.
  • Anti-inflammatory Properties : Potential modulation of inflammatory pathways has been suggested in preliminary studies.

Case Studies

Several case studies have explored the efficacy of related compounds in clinical settings:

  • Breast Cancer Study : ZQL-4c was tested against various breast cancer cell lines, revealing a dose-dependent inhibition of cell growth with IC50 values indicating potent activity .
  • DNA Interaction Studies : Thiazole-based compounds demonstrated nuclease activity against plasmid DNA under UV irradiation, suggesting potential applications in gene therapy .

Q & A

Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be optimized for yield and purity?

Methodological Answer: The synthesis involves multi-step heterocyclic coupling, typically starting with the preparation of the pyrazole-thiazole core followed by coupling with the pyrrolidine-3-carboxamide moiety. Key steps include:

  • Thiazole formation : Cyclocondensation of thiourea derivatives with α-haloketones (e.g., 4-(p-tolyl)-2-bromoacetophenone) under reflux in ethanol .
  • Pyrazole functionalization : Suzuki-Miyaura coupling or nucleophilic substitution to introduce the 4-fluorophenyl group .
  • Amide coupling : Use of carbodiimide reagents (e.g., EDC/HOBt) for the final amide bond formation .

Q. Optimization Parameters :

ParameterOptimal RangeImpact on Yield/PurityEvidence Source
SolventDMF or DMSOEnhances solubility of intermediates
Temperature80–100°C (thiazole step)Avoids side reactions
CatalystPd(PPh₃)₄ for coupling stepsImproves cross-coupling efficiency

Q. How should researchers validate the structural integrity of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) :
    • ¹H NMR : Confirm aromatic proton environments (e.g., 4-fluorophenyl δ 7.1–7.3 ppm; thiazole protons δ 7.5–8.0 ppm) .
    • ¹³C NMR : Identify carbonyl signals (pyrrolidinone C=O at ~170 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion ([M+H]⁺) and fragmentation patterns .
  • X-ray Crystallography : Resolve stereochemical ambiguities (e.g., conformation of the pyrrolidinone ring) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to elucidate the role of substituents in biological activity?

Methodological Answer:

  • Variable Substituent Libraries : Synthesize analogs with modifications to:
    • Fluorophenyl group : Replace with chloro- or methoxy-substituted aryl rings .
    • Thiazole moiety : Test bioisosteres (e.g., oxazole, pyridine) .
  • Biological Assays :
    • In vitro screening : Anticancer (NCI-60 cell panel), antimicrobial (MIC against S. aureus and E. coli), or kinase inhibition assays .
    • Data Analysis : Use IC₅₀ values and computational tools (e.g., CoMFA) to correlate substituent effects with activity .

Q. Example SAR Table :

Substituent (R)Anticancer IC₅₀ (µM)Antimicrobial MIC (µg/mL)
4-Fluorophenyl0.452.1
4-Chlorophenyl0.784.5
4-Methoxyphenyl>10>10

Q. What strategies are effective in resolving contradictions in biological activity data across studies?

Methodological Answer:

  • Reproducibility Checks :
    • Standardize assay conditions (e.g., cell passage number, serum concentration) .
    • Validate target engagement via orthogonal methods (e.g., SPR for binding affinity vs. cellular assays) .
  • Data Triangulation :
    • Cross-reference crystallographic data (e.g., protein-ligand co-crystals) with computational docking results .
    • Reanalyze conflicting datasets using machine learning (e.g., random forest classifiers to identify outliers) .

Q. How can computational modeling guide the optimization of pharmacokinetic properties?

Methodological Answer:

  • ADME Prediction : Use tools like SwissADME to assess:
    • Lipophilicity (LogP) : Target <5 for improved bioavailability .
    • Solubility : Introduce polar groups (e.g., -OH, -NH₂) on the pyrrolidine ring .
  • Molecular Dynamics (MD) Simulations :
    • Simulate binding stability in target proteins (e.g., EGFR kinase) over 100 ns trajectories .
    • Identify key residues (e.g., hinge region interactions) for affinity optimization .

3. Specialized Methodological Considerations Q. 3.1 What crystallographic techniques are recommended for analyzing this compound’s solid-state conformation? Methodological Answer:

  • Single-Crystal X-ray Diffraction :
    • Grow crystals via slow evaporation in dichloromethane/hexane .
    • Resolve torsional angles (e.g., dihedral between thiazole and pyrazole rings) to inform conformational stability .
  • Powder XRD : Monitor polymorphic transitions under stress conditions (e.g., humidity, temperature) .

Q. How should researchers approach scale-up synthesis without compromising purity?

Methodological Answer:

  • Flow Chemistry :
    • Continuous flow reactors for exothermic steps (e.g., thiazole formation) to enhance heat dissipation .
    • In-line PAT (Process Analytical Technology) for real-time monitoring (e.g., FTIR for intermediate tracking) .
  • Purification :
    • Use automated flash chromatography with gradient elution (hexane/EtOAc to DCM/MeOH) .
    • Recrystallize from ethanol/water mixtures to remove trace impurities .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.